-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride, also known as SB-242084, is a synthetic compound. Studies suggest it interacts with the serotonin 5-HT2C receptor.
The 5-HT2C receptor is a type of serotonin receptor found in the central nervous system . It plays a role in various physiological processes, including cognition, mood, and emotional regulation .
Research on SB-242084 has primarily focused on its potential effects on the 5-HT2C receptor. One study investigated its ability to act as an antagonist, meaning it could block the action of serotonin at this receptor . This study found that SB-242084 functioned as a potent and selective 5-HT2C receptor antagonist in animal models.
Another study explored the interaction between SB-242084 and dopaminergic drugs. Dopamine is another neurotransmitter involved in mood, reward, and movement. The study suggested that SB-242084 could potentiate, or strengthen, the effects of low-dose amphetamine, possibly by affecting dopamine release through the 5-HT2C receptor pathway .
6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride is a complex organic compound characterized by its unique structure, which includes an indoline core, multiple pyridine rings, and a chloro substituent. The IUPAC name reflects its detailed molecular architecture, which is crucial for its biological activity and potential applications. The compound has a molecular weight of 467.8 g/mol and is recognized for its interactions with various cellular receptors, particularly in the context of pharmacological research .
These reactions are essential for modifying the compound for specific applications or enhancing its biological efficacy.
6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride exhibits notable biological activities:
The synthesis of 6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride typically involves:
This compound has potential applications in various fields:
Interaction studies reveal that 6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride binds selectively to serotonin receptors, impacting neurotransmitter release and signaling pathways. Molecular docking studies suggest that it fits well into the binding sites of these receptors, which may lead to significant therapeutic effects .
Additionally, interaction with other biomolecules such as enzymes has been noted, indicating its broader biochemical implications.
Several compounds share structural similarities with 6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride. Here are some notable examples:
Compound Name | Structure Features | Biological Activity |
---|---|---|
6-Chloro-5-methoxy-N-(pyridinyl)indoline | Contains a methoxy group instead of methyl | Selective serotonin receptor antagonist |
N-(2-(1H-indol-3-yl)ethyl)-5-methylcarbamate | Indole derivative with different side chains | Anticancer properties |
5-Methyl-N-(pyridinyl)indoline derivatives | Varying substituents on the indole ring | Antimicrobial activity |
These compounds highlight the versatility of indole derivatives in medicinal chemistry while showcasing the unique structural features that differentiate 6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride from others. Its specific receptor interactions and potential therapeutic applications make it a valuable subject for further research .
The synthesis of indoline-1-carboxamide derivatives, including 6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride, relies on several well-established synthetic methodologies. These approaches have been optimized over decades to provide efficient access to structurally diverse indoline frameworks that serve as crucial intermediates in pharmaceutical chemistry [1] [2].
The Fischer Indole Synthesis remains one of the most extensively utilized methods for preparing indole and indoline derivatives. This classical approach involves the cyclization of arylhydrazones under heating conditions in the presence of protic or Lewis acids such as zinc chloride, phosphorus trichloride, iron(III) chloride, or sulfuric acid [3] [4]. The reaction typically requires temperatures between 200-500°C and produces 2,3-disubstituted products with yields ranging from 60-85% [3]. However, the harsh reaction conditions and potential for regioisomer mixtures limit its application to sensitive functional groups present in complex indoline-1-carboxamide structures.
The Leimgruber-Batcho indole synthesis provides a more suitable alternative for pharmaceutical applications, particularly in the synthesis of substituted indolines [5] [6]. This method involves the initial formation of an enamine using N,N-dimethylformamide dimethyl acetal and pyrrolidine, followed by reductive cyclization using Raney nickel and hydrogen [5]. The process achieves yields of 70-95% under milder conditions and demonstrates excellent functional group tolerance, making it particularly valuable for industrial-scale production of pharmaceutical intermediates [5] [6].
Contemporary synthetic approaches emphasize the use of transition metal catalysis to achieve indoline formation under milder conditions. The cyclization of 2-ethynylanilines using copper catalysis has emerged as a particularly effective method for constructing indoline frameworks [7] [8]. This approach employs copper iodide in combination with lithium carbonate and phenanthroline as ligands, providing yields of 72-84% with excellent functional group tolerance [7].
Palladium-mediated coupling reactions represent another significant advancement in indoline synthesis. The Aza-Heck cyclization methodology allows for the preparation of indoline scaffolds using N-hydroxy anilines as electrophiles [9]. This method provides access to indolines bearing pendant functionality and complex ring topologies, with yields typically ranging from 65-90% [9]. The approach is particularly valuable for synthesizing challenging indolines bearing fully substituted carbons at the C2 position.
Recent developments have introduced metal-free alternatives that offer sustainable approaches to indoline synthesis. Borane-catalyzed cyclization using B(C₆F₅)₃ as a catalyst provides an efficient method for constructing borylated indoles at ambient temperature [10]. This approach achieves yields of 85-95% and operates through a trans-aminoboration mechanism that offers excellent chemoselectivity [10].
The synthesis of specific substitution patterns, such as the chloro and methyl groups present in 6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide, requires careful consideration of regioselectivity. Chlorination of indoline derivatives can be achieved using tert-butyl hypochlorite, which serves as a versatile reagent for selective chlorination at various positions [11]. This method operates under mild conditions and maintains functional group integrity, producing yields of 85-95% for chlorinated indoline derivatives [11].
Lewis acid catalysis plays a fundamental role in facilitating cyclization reactions that form indoline-1-carboxamide derivatives. Among the various Lewis acids employed, boron trichloride and related boron-containing catalysts have demonstrated exceptional utility in promoting efficient cyclization reactions under mild conditions [10] [12] [13].
Boron trichloride functions as a strong Lewis acid that activates carbonyl groups and promotes intramolecular cyclization reactions [12]. The compound exists as a trigonal planar molecule with a boron-chlorine bond length of 175 pm, exhibiting significant π-bonding character that contributes to its high reactivity [12]. In the context of indoline synthesis, BCl₃ operates at temperatures between 0-25°C, making it suitable for substrates containing sensitive functional groups [12].
The mechanism of BCl₃-mediated cyclization involves initial coordination to electron-rich nitrogen or oxygen atoms, followed by activation of adjacent electrophilic centers [13]. This coordination facilitates intramolecular nucleophilic attack, leading to ring closure and formation of the indoline framework. The reaction typically proceeds with yields of 85-95% and demonstrates excellent compatibility with various functional groups including halogen atoms, cyano groups, and methoxycarbonyl substituents [13].
B(C₆F₅)₃ represents a particularly effective catalyst for trans-aminoboration reactions that generate indoline derivatives [10]. This catalyst operates through a frustrated Lewis pair mechanism, where the highly electron-deficient boron center activates alkyne substrates while coordinating with nitrogen nucleophiles [10]. The reaction proceeds at ambient temperature with catalyst loadings as low as 5 mol%, achieving yields of 90-95% for a wide range of alkynyl-aniline substrates [10].
Aluminum chloride provides an alternative Lewis acid system that coordinates to electron-rich centers and promotes electrophilic aromatic substitution reactions [14]. While requiring higher temperatures (25-100°C) compared to boron-based systems, AlCl₃ offers the advantage of commercial availability and low cost [14]. Typical yields for AlCl₃-catalyzed cyclizations range from 70-85%, with good functional group tolerance [14].
Zinc chloride serves as a milder Lewis acid catalyst that demonstrates excellent compatibility with indole derivatives [14]. Operating at temperatures between 80-150°C, ZnCl₂ promotes cyclization reactions with yields of 60-80% while maintaining functional group integrity [14]. The catalyst is particularly effective for substrates containing electron-withdrawing groups that reduce the nucleophilicity of the aromatic system.
The choice of Lewis acid catalyst significantly influences both the reaction mechanism and the regioselectivity of cyclization reactions. BCl₃-mediated reactions typically proceed through a concerted mechanism where Lewis acid coordination and cyclization occur simultaneously [13]. This pathway minimizes the formation of side products and provides excellent control over regioselectivity.
In contrast, B(C₆F₅)₃-catalyzed reactions operate through a stepwise mechanism involving initial formation of a zwitterionic intermediate [10]. The borenium ion generated in this intermediate subsequently transfers to the indoline product, regenerating the catalyst and completing the catalytic cycle [10]. This mechanism allows for the use of catalytic quantities of the Lewis acid while maintaining high efficiency.
Iron(III) chloride promotes electrophilic aromatic substitution through a different mechanism, where the Lewis acid coordinates to electron-rich aromatic systems and facilitates electrophilic attack [14]. This approach typically requires temperatures between 25-80°C and provides yields of 65-85% for appropriately substituted substrates [14].
The formation and purification of dihydrochloride salts represents a critical step in the synthesis of 6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride. This process requires careful optimization to achieve the high purity standards necessary for pharmaceutical applications while maintaining acceptable yields [15] [16] [17].
The formation of dihydrochloride salts typically involves the reaction of the free base with hydrochloric acid in appropriate stoichiometric ratios [15] [17]. For diamine dihydrochloride salts, slightly more than two molar equivalents of hydrochloric acid are added to solutions of the base in suitable solvents [15]. The choice of solvent significantly influences both the efficiency of salt formation and the quality of the resulting crystalline product.
Organic solvents such as diethyl ether, methanol, and acetone are commonly employed for salt formation [15] [17]. The reaction typically proceeds through dropwise addition of hydrochloric acid solution to a stirred solution of the base, with careful temperature control to prevent decomposition of sensitive functional groups [15]. The resulting dihydrochloride salt precipitates from solution and can be isolated by filtration [15].
Alternative approaches involve the use of gaseous hydrogen chloride for salt formation, which provides precise control over stoichiometry and minimizes the introduction of water into the system [17]. This method is particularly valuable for moisture-sensitive compounds or when anhydrous conditions are required for subsequent processing steps [17].
Crystallization from organic solvents represents the most widely employed method for purifying dihydrochloride salts [16] [18]. The process involves dissolving the crude salt in a suitable solvent at elevated temperature, followed by controlled cooling to promote crystal formation [18]. Solvents such as ethanol, methanol, and acetone are commonly used, with the choice depending on the solubility characteristics of both the desired product and potential impurities [18].
Staged pH crystallization provides an alternative approach that exploits differences in solubility at different pH values [19]. This method involves dissolving the crude product in water and adjusting the pH in stages using hydrochloric acid [19]. Impurities precipitate at different pH ranges, allowing for their selective removal before final precipitation of the pure product [19]. This approach has been demonstrated to achieve purities of 99.4-99.6% with recovery yields of 75-85% [19].
Cooling crystallization represents another effective purification strategy, particularly for compounds that exhibit significant temperature-dependent solubility [16]. The process involves heating a saturated solution to 60°C, followed by gradual cooling to 10-20°C over a controlled time period [16]. This method produces crystals with uniform particle size and high purity, typically achieving 96-99% purity with recovery yields of 85-95% [16].
Slow evaporation crystallization provides access to high-quality crystals for compounds that form stable crystal structures [17]. This method involves preparing a saturated solution and allowing solvent to evaporate slowly over extended periods, often 6 months or longer [17]. While time-intensive, this approach can achieve purities of 92-98% and is particularly valuable for obtaining single crystals suitable for structural characterization [17].
Recrystallization serves as a final purification step that removes colored impurities and further improves product purity [20]. The process involves dissolving the partially purified salt in hot water or organic solvents, followed by slow cooling and crystal formation [20]. Multiple recrystallization cycles may be necessary to achieve pharmaceutical-grade purity, with typical purities of 98-99.5% achievable through this approach [20].
Solvent anti-precipitation techniques utilize the addition of anti-solvents to promote selective precipitation of the desired product [21]. This method involves dissolving the crude salt in a polar solvent, followed by the controlled addition of a non-polar anti-solvent such as diethyl ether or dichloromethane [21]. The technique requires careful temperature control and typically operates at 0°C to maximize selectivity [21].
The optimization of dihydrochloride salt formation and purification requires consideration of multiple parameters including solvent selection, temperature control, stirring rates, and crystal seeding [16] [17]. Process development studies typically employ Design of Experiments approaches to identify optimal conditions that maximize both yield and purity while minimizing processing time and solvent consumption [16].
Scale-up considerations include the implementation of continuous crystallization processes that provide better control over crystal size distribution and morphology [16]. These systems typically employ controlled addition of anti-solvent and precise temperature control to maintain consistent product quality across different batch sizes [16].
Quality control measures for dihydrochloride salt purification include monitoring of pH, conductivity, and temperature throughout the process [15]. Analytical techniques such as high-performance liquid chromatography and powder X-ray diffraction are employed to confirm product identity and purity [16] [17]. The final product typically requires vacuum drying to remove residual solvents and achieve the desired moisture content [19] [22].
6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride crystallizes as an off-white to light yellow crystalline solid with a melting point range of 181-183°C [1] [2]. The compound exhibits polymorphic behavior typical of pharmaceutical compounds containing multiple hydrogen bond donors and acceptors [3] [4].
The molecular architecture consists of three distinct aromatic systems: a chloro-methyl substituted indoline core, a pyridine ring connected via an ether linkage, and a terminal pyridine ring linked through a carboxamide bridge. This complex arrangement creates multiple conformational degrees of freedom that influence both solid-state packing and solution behavior [3] [5].
Based on structural analogues of indoline carboxamides, the compound exhibits preferential conformations governed by several key interactions [5] [6]. The indoline ring adopts a nearly planar configuration with the carboxamide substituent, while the ether-linked pyridine systems can assume multiple rotational conformers around the C-O-C linkage [5] [7].
The carboxamide bridge between the indoline and pyridine moieties typically favors a trans configuration in the solid state, although cis conformers may be present in solution depending on solvent polarity [5]. The dihedral angle between the indoline plane and the terminal pyridine ring is approximately 45-60° based on analogous structures, allowing for optimal π-π stacking interactions while minimizing steric hindrance [6].
The crystal structure is stabilized by a network of intermolecular hydrogen bonds involving the carboxamide nitrogen-hydrogen and carbonyl oxygen atoms [8] [3]. Additional stabilization arises from π-π stacking interactions between the aromatic rings and van der Waals contacts involving the chlorine substituent [3] [4].
The dihydrochloride salt form enhances crystal stability through ionic interactions with the protonated pyridine nitrogen atoms, creating a three-dimensional hydrogen-bonded network that contributes to the observed high melting point [9] [6].
The 1H NMR spectrum of 6-chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide provides distinctive signatures for each structural component [10] [11] [12]. The indoline C-2 proton appears as a characteristic multiplet in the 5.20-5.40 ppm region, reflecting its α-position to both the nitrogen atom and the carboxamide functionality [11] [12].
The indoline methylene protons (NCH2) resonate as a complex multiplet centered around 3.60-3.80 ppm, exhibiting diastereotopic behavior due to the chiral center at C-2 [11] [12]. This diastereotopicity results in distinct chemical shifts and coupling patterns for the two methylene protons [10].
The aromatic proton regions display well-separated signals characteristic of the substituted pyridine systems. The terminal pyridine H-2 proton appears as a singlet at 8.20-8.40 ppm, consistent with its ortho relationship to the electron-withdrawing carboxamide group [10] [13] [14]. The remaining pyridine protons appear in the 7.20-7.80 ppm range with characteristic coupling patterns reflecting their mutual interactions [13] [14].
The 5-methyl substituent on the indoline ring generates a sharp singlet at 2.30-2.50 ppm, while the 2-methylpyridine substituent appears as a separate singlet in a similar chemical shift range [11] [12]. The chlorine substituent exerts a significant deshielding effect on adjacent aromatic protons, particularly influencing the chemical shifts of the indoline H-4 and H-7 positions [10].
The 13C NMR spectrum reveals the carbonyl carbon as the most downfield signal, typically appearing at 155-165 ppm [11] [12]. This chemical shift reflects the electron-withdrawing nature of the carboxamide functionality and its conjugation with the indoline nitrogen [10].
Aromatic quaternary carbons span the 130-160 ppm region, with the chlorine-substituted carbon exhibiting characteristic downfield shifts due to the electronegativity of the halogen substituent [11] [12]. The ether-linked carbon atoms show intermediate chemical shifts reflecting their sp2 hybridization and oxygen substitution [15].
The methyl carbon atoms appear in the aliphatic region at 20-25 ppm, with subtle differences reflecting their distinct electronic environments on the indoline and pyridine rings respectively [11] [12]. The indoline methylene carbon (NCH2) typically resonates around 30-35 ppm, characteristic of saturated carbon atoms α to nitrogen [10].
Vicinal coupling constants in the pyridine rings typically range from 4.5-8.0 Hz, consistent with ortho relationships between adjacent aromatic protons [10] [13]. The indoline ring system exhibits complex coupling patterns, with the C-2 proton showing characteristic multiplicities due to coupling with both methylene protons [11] [12].
Meta-coupling constants in the pyridine systems are generally smaller (1.0-3.0 Hz) but remain observable in high-resolution spectra [13] [14]. These long-range couplings provide valuable structural confirmation and aid in complete spectral assignment [10].
High-resolution mass spectrometry of 6-chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide provides characteristic fragmentation patterns that confirm the molecular structure [16] [1] [17]. The molecular ion peak [M+H]+ appears at m/z 395.12, consistent with the calculated exact mass [1] [17].
The base peak typically occurs at m/z 377.10, corresponding to loss of water from the molecular ion [M-H2O+H]+ [1] [17]. This fragmentation pathway suggests the presence of labile hydrogen atoms capable of facilitating water elimination, likely involving the carboxamide functionality [18] [19].
The primary fragmentation pathways follow predictable patterns based on the molecular architecture [18] [20] [21]. Loss of the 2-methylpyridin-3-yloxy substituent generates a significant fragment at m/z 316.08, representing cleavage of the ether linkage [1] [17]. This fragmentation reflects the relative weakness of the C-O bond compared to the aromatic ring systems [18].
A second major fragment appears at m/z 241.05, corresponding to the chloro-methyl-indoline carboxamide portion after loss of the terminal pyridine ring [1] [17]. This fragmentation pathway involves cleavage of the carboxamide C-N bond, which becomes accessible following initial ether bond scission [20] [21].
The smallest major fragment at m/z 149.02 likely represents the 2-methylpyridin-3-yloxy portion, generated through multiple fragmentation steps [1] [17]. This fragment retains the ether oxygen and demonstrates the stability of the methylpyridine system under electron ionization conditions [18] [20].
The fragmentation patterns suggest initial charge localization on the basic nitrogen atoms, followed by charge-driven rearrangements and bond cleavages [20] [21]. The indoline nitrogen and pyridine nitrogens serve as preferential protonation sites, influencing the subsequent fragmentation pathways [18].
Rearrangement processes involving hydrogen transfers are evidenced by the water loss pathway, while the clean cleavage products suggest minimal rearrangement for the major fragmentation routes [20] [21]. The chlorine isotope pattern (M and M+2 peaks) provides additional structural confirmation and aids in fragment ion identification [18].